Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol
Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol
DiSBAC2(3) is a sensitive slow-response membrane potential probe that is widely used for measuring membrane potentials of many biological systems. In general, slow-response probes exhibit potential-dependent changes in their transmembrane distribution that are accompanied by a fluorescence change. Please also see bottom of the page for more related products
Brand Name:
Vulcanchem
CAS No.:
47623-98-3
VCID:
VC21219897
InChI:
InChI=1S/C19H24N4O4S2/c1-5-20-14(24)12(15(25)21(6-2)18(20)28)10-9-11-13-16(26)22(7-3)19(29)23(8-4)17(13)27/h9-12H,5-8H2,1-4H3
SMILES:
CCN1C(=O)C(C(=O)N(C1=S)CC)C=CC=C2C(=O)N(C(=S)N(C2=O)CC)CC
Molecular Formula:
C19H24N4O4S2
Molecular Weight:
436.6 g/mol
Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol
CAS No.: 47623-98-3
Cat. No.: VC21219897
Molecular Formula: C19H24N4O4S2
Molecular Weight: 436.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | DiSBAC2(3) is a sensitive slow-response membrane potential probe that is widely used for measuring membrane potentials of many biological systems. In general, slow-response probes exhibit potential-dependent changes in their transmembrane distribution that are accompanied by a fluorescence change. Please also see bottom of the page for more related products |
|---|---|
| CAS No. | 47623-98-3 |
| Molecular Formula | C19H24N4O4S2 |
| Molecular Weight | 436.6 g/mol |
| IUPAC Name | 5-[3-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
| Standard InChI | InChI=1S/C19H24N4O4S2/c1-5-20-14(24)12(15(25)21(6-2)18(20)28)10-9-11-13-16(26)22(7-3)19(29)23(8-4)17(13)27/h9-12H,5-8H2,1-4H3 |
| Standard InChI Key | VJYNRXFXHKIGLT-UHFFFAOYSA-N |
| Isomeric SMILES | CCN1C(=O)C(C(=O)N(C1=S)CC)/C=C/C=C2C(=O)N(C(=S)N(C2=O)CC)CC |
| SMILES | CCN1C(=O)C(C(=O)N(C1=S)CC)C=CC=C2C(=O)N(C(=S)N(C2=O)CC)CC |
| Canonical SMILES | CCN1C(=O)C(C(=O)N(C1=S)CC)C=CC=C2C(=O)N(C(=S)N(C2=O)CC)CC |
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